

An In-depth Technical Guide to 5-Bromodecane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromodecane

Cat. No.: B14545004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **5-Bromodecane**. The information is curated for professionals in research, scientific studies, and drug development who require detailed data on this compound. This document summarizes its known attributes, presents a detailed experimental protocol for its synthesis, and includes visualizations to aid in understanding its structure and preparation.

Chemical Structure and Identification

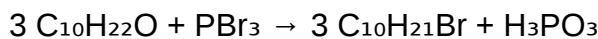
5-Bromodecane is a secondary bromoalkane with the bromine atom located on the fifth carbon of a ten-carbon chain. Its structure is foundational to its chemical behavior and reactivity.

Key Identifiers:

- IUPAC Name: **5-bromodecane**[\[1\]](#)
- Molecular Formula: C₁₀H₂₁Br[\[1\]](#)[\[2\]](#)
- SMILES: CCCCC(Br)CCCC[\[2\]](#)
- InChI: InChI=1S/C10H21Br/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3[\[1\]](#)
- CAS Number: 62065-03-6[\[1\]](#)

Figure 1: Chemical structure of **5-Bromodecane**.

Physicochemical Properties


Experimental data for the physical properties of **5-Bromodecane** are not readily available in the reviewed literature. The table below presents computed values for **5-Bromodecane** and, for comparative purposes, experimental data for its isomer, 1-Bromodecane.

Property	5-Bromodecane (Computed)	1-Bromodecane (Experimental)
Molecular Weight	221.18 g/mol [1]	221.18 g/mol [3]
Density	Not Available	1.066 g/mL at 25 °C[3]
Boiling Point	Not Available	238 °C[3]
Melting Point	Not Available	-29.6 °C[3]
Solubility in Water	Not Available	Slightly soluble[3]
Refractive Index	Not Available	n _{20/D} 1.456[3]
XLogP3	5.2[1]	Not Applicable

Experimental Protocols: Synthesis of 5-Bromodecane

A specific, detailed experimental protocol for the synthesis of **5-Bromodecane** is not extensively documented. However, a standard and reliable method for the preparation of secondary bromoalkanes is through the reaction of the corresponding secondary alcohol with a brominating agent. The following protocol is an adapted procedure for the synthesis of **5-Bromodecane** from 5-decanol using phosphorus tribromide, a common and effective method for this transformation.

Reaction:

Materials:

- 5-decanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware for reflux, extraction, and distillation
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 5-decanol in anhydrous diethyl ether.
- **Addition of PBr_3 :** Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of 5-decanol. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture in an ice bath and cautiously add water to quench the excess PBr_3 . Transfer the mixture to a separatory funnel and add more diethyl ether.
- **Extraction and Washing:** Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude **5-Bromodecane** by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **5-Bromodecane**.

Reactivity and Biological Significance

As a secondary alkyl halide, **5-Bromodecane** is expected to undergo nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions (E1 and E2 pathways). The outcome of a reaction will depend on the nature of the nucleophile/base, the solvent, and the reaction conditions.

There is no information available in the scientific literature to suggest that **5-Bromodecane** is involved in any specific biological signaling pathways. Its primary relevance in a biological context would likely be related to its lipophilic nature and potential as a synthetic building block in the development of more complex, biologically active molecules.

Safety Information

Detailed safety information for **5-Bromodecane** is not widely available. However, as a bromoalkane, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Bromoalkanes can be irritating to the skin, eyes, and respiratory system. For comparison, 1-Bromodecane is listed as causing skin and serious eye irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromodecane | C10H21Br | CID 14747433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromodecane | Molport-019-998-311 | Novel [molport.com]
- 3. Bromodecane [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromodecane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14545004#5-bromodecane-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

